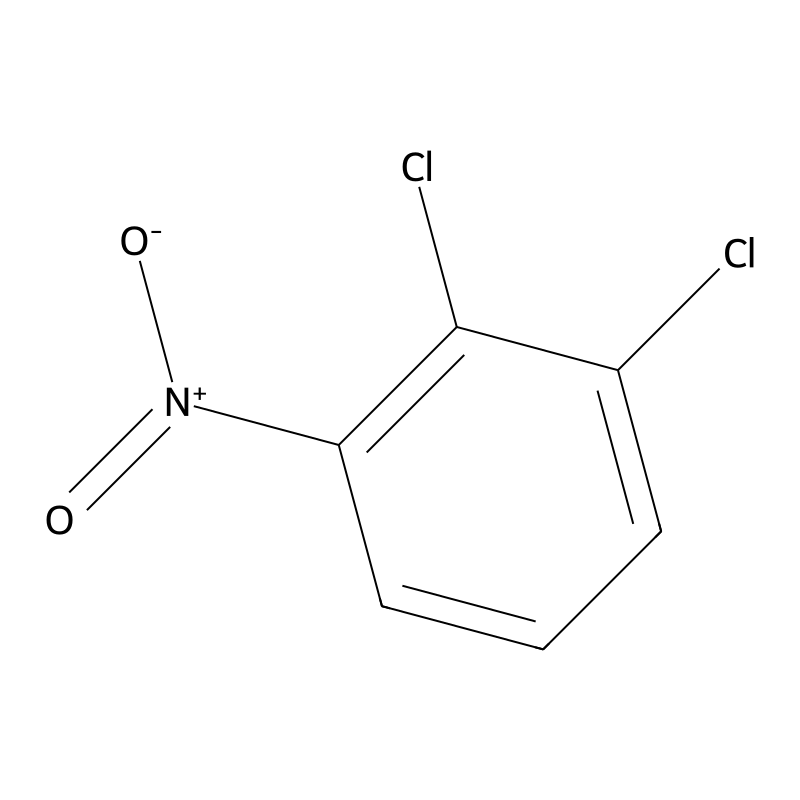

2,3-Dichloronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.25e-04 M

Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform

In water, 62.4 mg/L at 20 °C.

Solubility in water: none

Synonyms

Canonical SMILES

Biodegradation

One key area of research focuses on the ability of certain bacteria to break down 2,3-DCNB. This is important because 2,3-DCNB is a toxic byproduct of industrial processes and can be harmful to the environment. Researchers have identified bacteria, such as Diaphorobacter sp. strain JS3051, that can utilize 2,3-DCNB as their sole source of carbon, nitrogen, and energy for growth A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 - PMC - NCBI: . Understanding the metabolic pathway of these bacteria can help develop strategies for bioremediation of environments contaminated with 2,3-DCNB.

Synthesis

Another area of research focuses on the development of more efficient and selective methods for synthesizing 2,3-DCNB. This is important because 2,3-DCNB can be a precursor to other valuable chemicals. For example, a specific nitration process has been developed to produce 2,3-DCNB from 1,2-dichlorobenzene while minimizing the formation of undesired isomers JPH06157427A - Preparation of 2,3-dichloronitrobenzene - Google Patents: . Research in this area can help improve the efficiency and cost-effectiveness of producing 2,3-DCNB and its derivatives.

2,3-Dichloronitrobenzene is an organic compound with the chemical formula C₆H₃Cl₂NO₂. It appears as light yellow crystals or a yellow crystalline solid and is insoluble in water. This compound is primarily characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, specifically at the 2 and 3 positions relative to each other. The compound is known for its reactivity, particularly in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group and the halogen atoms .

- Nitration: It can be further nitrated to produce more complex nitro compounds.

- Reduction: The nitro group can be reduced to an amine group, yielding 2,3-dichloroaniline.

- Dioxygenation: The compound is subject to dioxygenation by specific bacterial enzymes, converting it into 3,4-dichlorocatechol through a dioxygenase system .

Additionally, reactions with copper bronze can yield 1,5-dinitrobiphenylene and 1,5,9-trinitrotriphenylene with high yields .

The biological activity of 2,3-dichloronitrobenzene has been investigated in various studies. It has been shown to exhibit toxicity in laboratory animals when administered orally. For instance, studies have demonstrated that doses of 0.1 g/kg lead to measurable excretion in urine and feces over a period of 72 hours . Its toxicological profile indicates potential risks for human health upon exposure, necessitating careful handling.

The synthesis of 2,3-dichloronitrobenzene typically involves the nitration of 1,2-dichlorobenzene using a mixture of phosphoric acid, sulfuric acid, and nitric acid. The process is conducted at temperatures ranging from 30 to 180 °C, with optimal yields observed between 60 and 140 °C. This method allows for the selective formation of the desired isomer while minimizing by-products .

2,3-Dichloronitrobenzene finds applications in various fields:

- Chemical Intermediates: It serves as a precursor in the synthesis of dyes and pharmaceuticals.

- Research: It is utilized in studies related to environmental degradation pathways due to its interactions with microbial systems .

- Industrial Uses: The compound is employed in the production of agrochemicals and other specialty chemicals.

Studies on the interactions of 2,3-dichloronitrobenzene reveal its potential for biotransformation by microbial systems. Specific bacterial strains possess dioxygenase enzymes capable of degrading this compound into less harmful products. Understanding these interactions is crucial for assessing environmental impacts and developing bioremediation strategies .

Several compounds share structural similarities with 2,3-dichloronitrobenzene. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Dichlorobenzene | Two chlorine atoms at positions 1 and 2 | Commonly used as a solvent; less toxic |

| 3,4-Dichloronitrobenzene | Two chlorine atoms at positions 3 and 4 | Similar reactivity but different biological effects |

| Nitrochlorobenzenes | General class including various nitro-substituted chlorobenzenes | Varying toxicity and reactivity based on substitution pattern |

The uniqueness of 2,3-dichloronitrobenzene lies in its specific arrangement of substituents that influence both its chemical reactivity and biological activity compared to these similar compounds. The presence of both chlorine and nitro groups at adjacent positions makes it particularly reactive in electrophilic substitution reactions while also posing significant environmental concerns due to its persistence and toxicity .

Physical Description

COLOURLESS-TO-YELLOW CRYSTALS.

Color/Form

Crystallizes as yellow monoclinic needles.

XLogP3

Boiling Point

257.5 °C

257-258 °C

Flash Point

123 °C

Vapor Density

Density

1.721 at 14 °C

1.7 g/cm³

LogP

log Kow = 3.05

3.05

Melting Point

61.5 °C

61 °C

UNII

GHS Hazard Statements

H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (12.77%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (19.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure at 20 °C: negligible

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

27900-75-0

Wikipedia

Biological Half Life

Methods of Manufacturing

1,2--Dichloro-3-nitrobenzene is a byproduct of the nitration of 1,2-dichlorobenzene.

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-OSW 8091; Procedure: gas chromatography with either electron capture detection or nitrogen-phosphorus detection; Analyte: 2,3-dichloronitrobenzene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,3-dichloronitrobenzene; Matrix: water; Detection Limit: not provided.